6-(Bromomethyl)-1H-indazole
Overview
Description
6-(Bromomethyl)-1H-indazole is a brominated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of a bromomethyl group at the 6-position of the indazole ring system is a significant structural feature that can influence the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of brominated indazole derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones from their non-brominated precursors has been reported, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Another study describes the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione through a 1,3-dipolar cycloaddition followed by a bromination reaction . These methods highlight the reactivity of indazole derivatives and the potential for further functionalization at specific positions on the indazole ring.
Molecular Structure Analysis
The molecular structure of brominated indazole derivatives has been determined using single-crystal X-ray diffraction methods. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was elucidated, revealing a monoclinic space group with specific cell dimensions and molecular arrangement . Such structural analyses are crucial for understanding the three-dimensional conformation and potential intermolecular interactions of these compounds.
Chemical Reactions Analysis
Brominated indazoles can undergo various chemical reactions due to the presence of the reactive bromomethyl group. This group can participate in further substitution reactions, potentially leading to a wide range of derivatives with diverse biological and physical properties. The reactivity of the bromomethyl group also allows for the potential synthesis of polymers or the creation of larger molecular architectures through cross-linking reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indazoles can be significantly affected by the bromine substitution. For instance, the introduction of bromine atoms can alter the photochromic and photomagnetic properties of the compounds, as observed in the study of brominated biindenylidenediones . Additionally, the presence of bromine can influence the electronic properties, such as the molecular electrostatic potential and natural bond orbital (NBO) characteristics, which are important for understanding the reactivity and interaction of these molecules with other chemical species.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
6-(Bromomethyl)-1H-indazole plays a significant role in the synthesis of complex chemical structures. For instance, it is used in the formation of terdentate ligands, which are crucial in creating chromium(III) complexes. These complexes have been studied for their potential in ethylene polymerization, highlighting the importance of 6-(Bromomethyl)-1H-indazole in industrial applications (Hurtado et al., 2009).
Anticancer Research
Research has shown that derivatives of 1H-indazole, including those involving 6-(Bromomethyl)-1H-indazole, have demonstrated promising anticancer properties. A study focusing on 6-substituted amino-1H-indazole derivatives found that several compounds exhibited significant antiproliferative activity in various human cancer cell lines (Ngo Xuan Hoang et al., 2022).
Development of Pharmaceuticals
The compound has been crucial in the enantioselective synthesis of indazoles with C3-quaternary chiral centers. These structures are key in many pharmaceuticals, and methods for their synthesis, like those involving 6-(Bromomethyl)-1H-indazole, are of great interest in medicinal chemistry (Yuxuan Ye et al., 2019).
Luminescent Materials
In another study, a novel molecular emissive probe incorporating 1H-indazole-6-carboxaldehyde was synthesized, indicating the potential of 6-(Bromomethyl)-1H-indazole in the development of organic molecular probes and luminescent materials (Cristina Núñez et al., 2012).
Catalysis and Chemical Reactions
The compound is also instrumental in catalysis and complex chemical reactions. For instance, it plays a role in the copper-catalyzed cross-coupling and cyclization of certain compounds to form 1H-indazoles (Xiaodong Tang et al., 2014).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with bromomethyl indazoles would depend on the specific compound. Proper handling and safety precautions should always be followed when working with these compounds910.
Future Directions
properties
IUPAC Name |
6-(bromomethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQBMKELZCPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595145 | |
Record name | 6-(Bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-1H-indazole | |
CAS RN |
152626-91-0 | |
Record name | 6-(Bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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